molecular formula C3H7N3O4 B14133393 Guanidinoxalat CAS No. 42549-75-7

Guanidinoxalat

Cat. No.: B14133393
CAS No.: 42549-75-7
M. Wt: 149.11 g/mol
InChI Key: PBPSWRVGRHWHEW-UHFFFAOYSA-N
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Description

Guanidinoxalat is a compound that combines the functional groups of guanidine and oxalate Guanidine is a highly basic compound with the formula HNC(NH2)2, known for its ability to form strong hydrogen bonds and its presence in various biological systems Oxalate, on the other hand, is a dianion with the formula C2O4^2-, commonly found in plants and known for its role in the formation of kidney stones in humans

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidinoxalat typically involves the reaction of guanidine with oxalic acid. One common method is to dissolve guanidine in water and then add oxalic acid slowly while maintaining the temperature below 50°C to prevent decomposition. The reaction mixture is then stirred for several hours until the formation of this compound is complete. The product can be isolated by filtration and recrystallization from water.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and dried.

Chemical Reactions Analysis

Types of Reactions

Guanidinoxalat undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into simpler compounds.

    Substitution: The guanidine group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous solutions at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with this compound in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound with hydrogen peroxide can yield carbon dioxide and water, while reduction with sodium borohydride can produce guanidine and oxalic acid.

Scientific Research Applications

Guanidinoxalat has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer and infectious diseases.

    Industry: It is used in the production of polymers, resins, and other materials with unique properties.

Mechanism of Action

The mechanism of action of guanidinoxalat involves its ability to form strong hydrogen bonds and interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The guanidine group can also interact with nucleic acids and proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A simpler compound with similar basicity and hydrogen bonding properties.

    Oxalic Acid: Shares the oxalate group but lacks the guanidine functionality.

    Arginine: An amino acid with a guanidine group, involved in protein synthesis and metabolism.

Uniqueness

Guanidinoxalat is unique in that it combines the properties of both guanidine and oxalate, resulting in a compound with enhanced reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

42549-75-7

Molecular Formula

C3H7N3O4

Molecular Weight

149.11 g/mol

IUPAC Name

guanidine;oxalic acid

InChI

InChI=1S/C2H2O4.CH5N3/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H5,2,3,4)

InChI Key

PBPSWRVGRHWHEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=N)(N)N

Origin of Product

United States

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